

# Comprehensive Spectroscopic Characterization of (2R)-Propane-1,2-diamine

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## Compound of Interest

Compound Name: (2R)-propane-1,2-diamine

CAS No.: 6852-78-4

Cat. No.: B3279006

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Content Type: Technical Reference Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Version: 1.0 (Current as of 2026)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Executive Summary & Structural Integrity

**(2R)-Propane-1,2-diamine** (also known as (R)-(-)-1,2-diaminopropane or

-propylenediamine) is a critical chiral building block in the synthesis of platinum-based antineoplastic agents and a ligand for asymmetric catalysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Unlike its racemate, the enantiopure (2R)-isomer requires rigorous validation of its absolute configuration.[\[1\]](#)[\[2\]](#)[\[4\]](#)

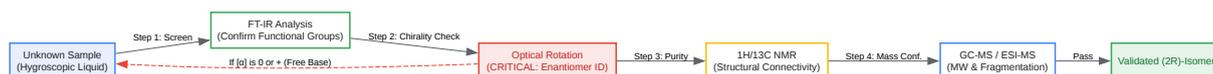
This guide provides a self-validating spectroscopic framework.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The core challenge in characterizing this molecule lies in distinguishing the enantiomer from the racemate (via polarimetry) and assigning the diastereotopic protons on the methylene group (via High-Field NMR).[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Chemical Identity

Parameter	Specification
IUPAC Name	(2R)-propane-1,2-diamine
CAS (Free Base)	6852-78-4
CAS (2HCl Salt)	19777-67-4
Formula	
Exact Mass	74.0844 Da
Chirality	C2 is the stereogenic center ( -configuration)

## Characterization Workflow (Logic Map)

The following workflow illustrates the critical path for validating the identity and optical purity of the sample. Note that NMR alone cannot distinguish the (R) enantiomer from the (S) enantiomer without a chiral shift reagent; therefore, polarimetry is the gatekeeping step.[1][2][4]



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Figure 1: Analytical decision tree. Optical rotation is the primary discriminator for absolute configuration.[2][3]

## Physical Properties & Optical Rotation

The sign of optical rotation depends heavily on the chemical state (free base vs. salt) and solvent.[2][4] Confusion here is a common source of error in Certificates of Analysis.

## Specific Rotation Standards

Form	Solvent	Concentration	Specific Rotation	Sign
Free Base	Water		(approx)	Negative (-)
Dihydrochloride	Water			Positive (+)

Critical Insight: Upon protonation (forming the salt), the specific rotation inverts from levorotatory (-) to dextrorotatory (+).<sup>[1][2][4]</sup> Ensure you are comparing your data against the correct reference state.<sup>[2][4]</sup>

## Nuclear Magnetic Resonance (NMR) Profiling

The presence of the chiral center at C2 renders the two protons on C1 diastereotopic.<sup>[2][4]</sup> They are chemically non-equivalent and will couple to each other (geminal) and the C2 proton (vicinal), resulting in complex splitting patterns often simplified as "multiplets" in low-field instruments.<sup>[1][2][4]</sup>

### **H NMR Data (400 MHz, CDCl<sub>3</sub>)**

Solvent Note: CDCl<sub>3</sub>

is preferred for the free base.<sup>[2][4]</sup> D

O will cause the amine protons to exchange and disappear (HDO peak ~4.79 ppm).<sup>[1][2][4]</sup>

Position	(ppm)	Multiplicity	Integration	Assignment Logic
C3-H	1.05	Doublet ( Hz)	3H	Methyl group coupled to C2-H.
-NH	1.2 - 1.6	Broad Singlet	4H	Exchangeable amine protons.[1][2][3][4] Shift varies with concentration/mo isture.[2][4]
C1-H	2.48	dd or multiplet	1H	Diastereotopic methylene proton.[1][2][3][4] Shielded relative to C2.[1][2][4]
C1-H	2.65	dd or multiplet	1H	Diastereotopic methylene proton.[1][2][3][4] Distinct from H .
C2-H	2.85 - 2.95	Multiplet	1H	Chiral methine. [1][2][3][4] Deshielded by -amine and -amine effects.[1][2][3][4]

## C NMR Data (100 MHz, CDCl )

Position	(ppm)	Type	Notes
C3	23.5	CH	Upfield methyl signal. [1][2][3][4]
C1	49.8	CH	Methylene carbon.[1] [2][3][4]
C2	50.5	CH	Chiral center (Methine).[1][2][3][4] Very close to C1; distinguish via DEPT- 135 (C2 is up, C1 is down).

## Mass Spectrometry (MS)

For aliphatic amines, Alpha-Cleavage is the dominant fragmentation mechanism in Electron Impact (EI) ionization.[1][2][4] The molecule cleaves at the bond adjacent to the nitrogen atom to stabilize the radical cation.[2][4]

## Fragmentation Pathway

The molecular ion (

) at

74 is typically weak or absent.[2][4] The spectrum is dominated by the stability of the iminium ions formed.[2][4]

Figure 2: Primary fragmentation logic. The base peak at  $m/z$  30 is characteristic of primary amines with a terminal methylene group.[3][4]

## Key Ions (EI, 70 eV)[1][2][4]

- $m/z$  30 (100%):
  - Formed by cleavage of the C1-C2 bond.[1][2][4]

- m/z 44 (~20-40%):

.[\[1\]](#)[\[2\]](#)[\[4\]](#) Formed by cleavage of the C1-C2 bond where charge is retained on the secondary carbon fragment.[\[1\]](#)[\[2\]](#)[\[4\]](#)

- m/z 74 (<1%): Molecular ion.[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Infrared Spectroscopy (FT-IR)

The IR spectrum is essential for confirming the primary amine functionality and absence of oxidation products (like amides or carbamates from air exposure).[\[1\]](#)[\[2\]](#)[\[4\]](#)

Wavenumber (cm )	Vibration Mode	Assignment
3350 - 3280	N-H Stretch	Doublet characteristic of primary amines (Asymmetric & Symmetric). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
2960 - 2850	C-H Stretch	Alkyl C-H (Methyl and Methylene). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
1600 - 1580	N-H Bend	"Scissoring" vibration of the primary amine.
1460	C-H Bend	Methylene/Methyl deformation.
820 - 750	N-H Wag	Broad absorption ("N-H wag"). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocol: Handling & Preparation

Warning: **(2R)-propane-1,2-diamine** is hygroscopic and absorbs

from the air to form carbamates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This appears as a contaminant peak in NMR (~1640 cm

in IR, broad signals in NMR).[\[1\]](#)[\[2\]](#)[\[4\]](#)

## Sample Preparation for NMR

- Inert Environment: Weigh the sample in a glovebox or under a nitrogen funnel.[1][2][4]
- Solvent Choice: Use anhydrous CDCl<sub>3</sub> (stored over molecular sieves) to prevent H/D exchange broadening of the amine signal.[2][4]
- Tube Sealing: Cap the NMR tube immediately. Parafilm is insufficient for long-term storage; use a flame-sealed tube or a high-quality PTFE cap if analyzing later.[1][2][3][4]

## Optical Rotation Measurement

- Solvent: Use degassed, deionized water.[1][2][4]
- Concentration: Prepare a solution of exactly 2.0 g/100 mL (c=2) or as specified by the pharmacopeia method.
- Cell: Use a 1 dm (100 mm) thermostated cell at 20°C.
- Blanking: Blank with the exact same water source used for solvation.[1][2][4]

## References

- National Institute of Standards and Technology (NIST). 1,2-Propanediamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][4][5] [[Link](#)][1][2][4]
- PubChem. **(2R)-propane-1,2-diamine** dihydrochloride (Compound).[1][2][3][4] National Library of Medicine.[1][2][4] [[Link](#)][1][2][4]

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## Sources

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- [2. \(2R\)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Showing Compound 1,2-Diaminopropane \(FDB029308\) - FooDB \[foodb.ca\]](#)
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